molecular formula C17H17N3O B5826878 N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

Cat. No.: B5826878
M. Wt: 279.34 g/mol
InChI Key: BMEVXHBKLABRSY-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization.

    Introduction of the 4-Methylphenyl Group: This step involves the functionalization of the imidazo[1,2-a]pyridine core with a 4-methylphenyl group, which can be done using various coupling reactions such as Suzuki or Heck coupling.

    Attachment of the Propanamide Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine core, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial agents.

    Biological Studies: It is used in biological research to study its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and derivatives for various applications.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a sedative and hypnotic agent.

    Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.

Uniqueness

N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a 4-methylphenyl group and a propanamide moiety differentiates it from other similar compounds and may result in unique interactions with molecular targets.

Properties

IUPAC Name

N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-3-15(21)19-17-16(13-9-7-12(2)8-10-13)18-14-6-4-5-11-20(14)17/h4-11H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEVXHBKLABRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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